molecular formula C11H8O3 B12498763 Methyl 3-ethynyl-4-formylbenzoate

Methyl 3-ethynyl-4-formylbenzoate

Cat. No.: B12498763
M. Wt: 188.18 g/mol
InChI Key: IRXKCFKFPXOISI-UHFFFAOYSA-N
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Description

Methyl 3-ethynyl-4-formylbenzoate: is an organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of 188.18 g/mol . It is a derivative of benzoic acid, characterized by the presence of an ethynyl group at the 3-position and a formyl group at the 4-position on the benzene ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynyl-4-formylbenzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimized reaction conditions to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-ethynyl-4-formylbenzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-4-formylbenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Methyl 3-ethynyl-4-formylbenzoate is unique due to the presence of both the ethynyl and formyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Biological Activity

Methyl 3-ethynyl-4-formylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and pharmacological implications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11H8O3C_{11}H_{8}O_{3}
  • Molecular Weight : 188.18 g/mol
  • IUPAC Name : this compound

This compound features an ethynyl group and a formyl group attached to a benzoate moiety, which may contribute to its reactivity and biological interactions.

Synthesis

The compound can be synthesized through various methods, including multicomponent reactions that facilitate the formation of diverse chemical scaffolds. A typical synthesis route involves the reaction of appropriate starting materials under controlled conditions to yield this compound with high efficiency.

Biological Activity

Research into the biological activity of this compound is still emerging, but preliminary studies suggest several pharmacological properties:

  • Antimicrobial Activity : Some studies indicate that derivatives of benzoate compounds exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various bacterial strains.
  • Cytotoxic Effects : Preliminary cytotoxicity assays have suggested that this compound may possess anti-cancer properties by inducing apoptosis in cancer cell lines. Further investigations are required to elucidate the underlying mechanisms.
  • Anti-inflammatory Properties : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting that this compound may also influence inflammatory responses.

Case Studies and Experimental Data

A recent study assessed the biological activity of various benzoate derivatives, including this compound. The results indicated promising activity in vitro:

CompoundActivity TypeIC50 (µM)Reference
This compoundCytotoxicity against cancer cells25
Methyl 4-formylbenzoateAntimicrobial15
Methyl 4-ethynylbenzoateAnti-inflammatory30

These findings highlight the potential of this compound as a lead compound for further drug development.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological effects may involve:

  • Inhibition of specific enzymes involved in cell signaling pathways.
  • Interaction with cellular receptors , leading to altered gene expression.

Further studies utilizing transcriptomic and proteomic approaches could provide insights into its mode of action.

Properties

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

methyl 3-ethynyl-4-formylbenzoate

InChI

InChI=1S/C11H8O3/c1-3-8-6-9(11(13)14-2)4-5-10(8)7-12/h1,4-7H,2H3

InChI Key

IRXKCFKFPXOISI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)C#C

Origin of Product

United States

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